REACTION_CXSMILES
|
C#C.[CH2:3]([Mg]Br)[CH3:4].[CH3:7][C:8]([CH3:15])([CH2:11][CH2:12][CH2:13][CH3:14])[CH:9]=[O:10].[Cl-].[NH4+]>O1CCCC1>[CH3:7][C:8]([CH3:15])([CH2:11][CH2:12][CH2:13][CH3:14])[CH:9]([OH:10])[C:3]#[CH:4] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CCCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at approximately -40° for about 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added, over a period of about 50 minutes at -70°
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
Following that addition
|
Type
|
ADDITION
|
Details
|
To that mixture is then added
|
Type
|
STIRRING
|
Details
|
with stirring under nitrogen over a period of about 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirring at room temperature
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate which forms is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is partially concentrated
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |